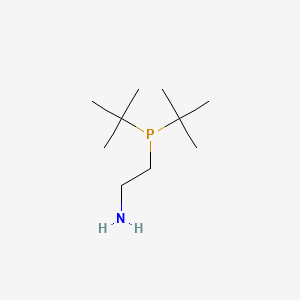

2-(DI-T-Butylphosphino)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ditert-butylphosphanylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDGRVHIUYIMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCN)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727110 | |

| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-84-6 | |

| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Steric Bulk and Tolman Cone Angle of 2-(Di-t-butylphosphino)ethylamine

This guide provides an in-depth technical analysis of 2-(Di-t-butylphosphino)ethylamine , focusing on its steric parameters, coordination behavior, and practical applications in catalysis.

Executive Summary

2-(Di-t-butylphosphino)ethylamine (

Steric Analysis: Beyond the Static Cone Angle

The Tolman Cone Angle ( )

The classic Tolman cone angle for a phosphine ligand

For 2-(Di-t-butylphosphino)ethylamine , the steric bulk is dominated by the two tert-butyl groups on the phosphorus. While a direct experimental

-

Reference Standard (

): -

Reference Standard (

): -

Reference Standard (

):

Calculated Estimate:

Replacing a methyl group with an ethylamine chain (

-

Effective Tolman Cone Angle (

): ~165° – 175° (Monodentate mode).

The Hemilabile "Switch"

The true steric influence of this ligand is defined by its coordination mode. The amine arm is not just a steric bulk; it is a functional "arm" that can bind or release the metal center.

| Coordination Mode | Steric Descriptor | Value (Approx.) | Impact on Catalysis |

| Monodentate ( | Cone Angle ( | 165°–175° | High steric pressure; promotes reductive elimination. Amine arm acts as a proton shuttle or H-bond donor. |

| Bidentate ( | Bite Angle ( | ~83°–87° | Stabilizes low-coordinate intermediates (e.g., after oxidative addition). Forms a rigid 5-membered chelate ring. |

Mechanistic Implications (Causality)

The steric bulk of the tert-butyl groups forces the complex into a low-coordinate geometry (often 12- or 14-electron species), which is highly active for oxidative addition. The hemilabile amine arm then acts as an intramolecular base or stabilizing chelate .

The Hemilabile Catalytic Cycle

In cross-coupling reactions (e.g., Buchwald-Hartwig), the ligand operates via a "windshield wiper" mechanism:

-

Oxidative Addition: The bulky

moiety supports the -

Transmetallation/Deprotonation: The amine arm binds (

), stabilizing the intermediate and potentially shuttling a proton from the nucleophile (amine/alcohol) to the base. -

Reductive Elimination: The steric pressure of the

groups forces the product out.

Figure 1: The hemilabile catalytic cycle showing the oscillation between monodentate (high steric bulk) and bidentate (stabilized) states.

Experimental Protocol: Synthesis & Handling

Safety Warning: Di-tert-butylphosphine (

Synthesis of 2-(Di-t-butylphosphino)ethylamine

This protocol utilizes the nucleophilic substitution of a chloro-amine salt by a lithiated phosphine.

Reagents:

-

Di-tert-butylphosphine (

)[2][3][4] -

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

2-Chloroethylamine hydrochloride (

) -

Solvents: THF (anhydrous), Diethyl ether (anhydrous)

Step-by-Step Methodology:

-

Lithiation of Phosphine:

-

In a flame-dried Schlenk flask under Argon, dissolve

(1.0 eq) in anhydrous THF at -78°C. -

Dropwise add n-BuLi (1.05 eq).

-

Allow to warm to room temperature (RT) and stir for 1 hour. The solution turns yellow/orange, indicating

formation.

-

-

Preparation of Electrophile:

-

In a separate flask, suspend 2-chloroethylamine hydrochloride (1.0 eq) in THF.

-

Note: To generate the free base in situ (if necessary for solubility), 2 equivalents of base are often used, but direct reaction with the lithium phosphide (2 eq of Li-phosphide or 1 eq Li-phosphide + 1 eq extra base) is more common to neutralize the HCl.

-

Refined Step: Add 2 equivalents of n-BuLi to the phosphine if using the HCl salt directly, or pre-neutralize the amine salt. Best Practice: Use 2-chloroethylamine free base (freshly prepared) or add the solid hydrochloride salt to the

solution (requires 2 eq of -

Recommended: Add 2-chloroethylamine hydrochloride solid to a suspension of NaH (1.1 eq) in THF to generate the free amine in situ, filter, then add to the phosphide.

-

-

Coupling:

-

Add the 2-chloroethylamine (free base solution) dropwise to the

solution at 0°C. -

Reflux the mixture for 4–12 hours.

-

-

Workup:

-

Remove solvent under vacuum.

-

Extract with pentane or diethyl ether (under Argon).

-

Filter through Celite to remove LiCl salts.

-

Concentrate to yield the product as a colorless to pale yellow oil.

-

Characterization Validation:

-

NMR: Singlet around

-

NMR: Look for the

Summary Data Table

| Parameter | Value / Description | Source/Note |

| Formula | MW: 189.28 g/mol | |

| Tolman Cone Angle ( | ~170° (Estimated) | Based on |

| Bite Angle ( | ~85° | In |

| pKa (Amine) | ~10 (Estimated) | Typical for primary alkyl amines. |

| Physical State | Liquid / Low-melting solid | Air-sensitive; often stored as 10% THF solution. |

| Key Application | Pd-catalyzed Coupling | Buchwald-Hartwig, Suzuki-Miyaura. |

References

-

Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348. Link

-

Jover, J., & Cirera, J. (2019).[3] "Computational assessment on the Tolman cone angles for P-ligands". Dalton Transactions, 48, 15036-15048.[6] Link[6]

-

Bader, A., & Lindner, E. (1991). "Coordination chemistry and catalysis with hemilabile oxygen-phosphorus and nitrogen-phosphorus donor ligands". Coordination Chemistry Reviews, 108(1), 27-110. Link

-

Strem Chemicals/Ascensus. "Bis[2-(di-t-butylphosphino)ethyl]amine Product Data". Catalog No. 15-7309. Link(Note: Reference for commercial availability and handling properties).

Sources

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]

- 3. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-(Di-t-butylphosphino)ethylamine | CAS 1053658-84-6 | Catsyn [catsyn.com]

- 5. alfachemic.com [alfachemic.com]

- 6. diposit.ub.edu [diposit.ub.edu]

Thermodynamic Stability of 2-(Di-t-butylphosphino)ethylamine in Solution

Technical Guide for Application Scientists & Process Chemists

Executive Summary

2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6) is a specialized bidentate ligand featuring a sterically bulky, electron-rich phosphine moiety and a reactive primary amine. Its thermodynamic profile is defined by a stark contrast: high hydrolytic stability of the P-C and C-N scaffold versus extreme oxidative instability of the phosphorus center. While the tert-butyl groups provide kinetic shielding, the thermodynamic driving force for the formation of the phosphine oxide (

This guide details the stability mechanisms, degradation pathways, and validated protocols for assessing ligand integrity in solution.

Part 1: Thermodynamic Drivers & Stability Profile

The Steric-Electronic Trade-off

The stability of this ligand is governed by the interplay between the electron-donating alkyl groups and the steric bulk of the tert-butyl substituents.

-

Electronic Activation: The two tert-butyl groups and the ethylamine chain are strong

-donors. This makes the phosphorus center highly nucleophilic and electron-rich (Lewis basic). Consequently, it is exceptionally reactive toward electrophiles, particularly molecular oxygen ( -

Kinetic Protection: The bulky t-butyl groups create a "picket fence" around the phosphorus atom. While this retards the rate of oxidation compared to diethylphosphine, it does not alter the thermodynamics. In solution, dissolved oxygen will eventually access the lone pair, leading to irreversible oxidation.

The Oxidation Sink

The primary degradation pathway is oxidation to 2-(Di-t-butylphosphoryl)ethylamine . This reaction is thermodynamically irreversible.

-

Thermodynamic Potential: The formation of the P=O bond is one of the most energetic driving forces in chemistry.

-

Implication: "Air-stable" in the context of this ligand implies it survives brief exposure during weighing, but solution stability requires strict anaerobicity .

Acid-Base Equilibria (Protonation)

The molecule contains two basic sites: the hard amine (

-

Amine (

): The primary site of protonation in water/protic solvents. Protonation here ( -

Phosphine (

): The phosphine is less basic than the amine. However, in strong acids, it can be protonated to the phosphonium species (

Part 2: Solvent Compatibility & Degradation Pathways

Solvent Selection Matrix

| Solvent Class | Compatibility | Risk Factors | Recommended Use |

| Ethers (THF, Et2O) | Excellent | Peroxide formation in aged THF can oxidize the phosphine. | Primary solvent for storage and reactions. |

| Hydrocarbons (Hexane) | Excellent | Low solubility of metal complexes formed later. | Ideal for storage; prevents amine side-reactions. |

| Alcohols (MeOH, EtOH) | Good | Proticity can affect metal coordination; H-bonding to amine. | Suitable for short-term use; avoid for long-term storage. |

| Water | Moderate | Ligand is insoluble; requires pH adjustment. Oxidation risk is high due to dissolved | Only used in biphasic catalysis or as salt forms. |

| Halogenated (DCM, CHCl3) | Poor | Do Not Use. Alkyl phosphines can react with DCM to form phosphonium salts (Quaternization). | Avoid completely. |

Visualizing the Degradation Pathway

The following diagram illustrates the critical stability nodes and failure points for the ligand in solution.

Figure 1: Reaction pathways affecting the solution stability of 2-(Di-t-butylphosphino)ethylamine.

Part 3: Experimental Assessment Protocols

As an Application Scientist, you must validate the quality of the ligand before use. Visual inspection is insufficient as the oxide is often also a colorless liquid/oil.

Protocol: NMR Validation (The Gold Standard)

This protocol provides a definitive assessment of ligand purity.

Prerequisites:

-

Inert gas supply (

or Ar). -

Deuterated solvent:

(Benzene-d6) or THF-d8 (sealed ampoule). Avoid

Step-by-Step Workflow:

-

Sampling: Inside a glovebox or under active

flow, withdraw 50 -

Preparation: Dilute into 0.5 mL of degassed deuterated solvent in an NMR tube. Cap immediately with a septum or screw cap.

-

Acquisition: Run a proton-decoupled

NMR experiment.-

Scan Range: -50 ppm to +100 ppm.

-

Relaxation Delay: Set

to ensure integration accuracy if quantifying.

-

Data Interpretation:

-

to

-

to

-

to

Protocol: Benchtop Stability Check (Chemical Test)

If NMR is unavailable, a qualitative check can be performed using metal complexation color changes (specifically with Nickel or Palladium precursors), but this is less reliable. A more robust proxy is the Fuming Test :

-

Pure alkyl phosphines often fume slightly in air due to rapid oxidation.

-

Note: This is destructive and not recommended for routine QC.

Experimental Workflow Diagram

Figure 2: Quality Control Workflow for Phosphine Ligands.

Part 4: Handling & Storage Recommendations

To maintain thermodynamic stability (by preventing the oxidation reaction), the following "Self-Validating" protocols are required.

Storage

-

Temperature: Store at

. While thermally stable, lower temperatures reduce the rate of adventitious oxidation. -

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Schlenk flask with a high-vacuum grease seal or a Teflon-sealed vial inside a glovebox. Do not use standard plastic caps as

permeates plastics over weeks.

Handling in Solution

-

Degassing: All solvents must be sparged with inert gas or freeze-pump-thaw cycled before the ligand is introduced.

-

Cannula Transfer: Never pour the solution. Use positive pressure cannula transfer techniques.

-

Scavenging: If ultra-high purity is required for catalytic turnover frequency (TOF) measurements, consider passing the solvent through an activated alumina column to remove trace peroxides (for THF) before adding the ligand.

References

-

Sigma-Aldrich. 2-(Di-tert-butylphosphino)ethylamine Product Specification & Safety Data Sheet.Link

-

Thermo Fisher Scientific. Bis[2-(di-tert-butylphosphino)ethyl]amine, 10% w/w soln. in THF.Link

-

PubChem. Bis[2-(di-t-butylphosphino)ethyl]amine Compound Summary (CID 51346231).[1] National Library of Medicine. Link

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Application Note on Phosphine/Oxide Shifts). Link

-

University of Massachusetts Boston. Phosphine Ligands: Electronic and Steric Properties. (General principles of alkyl phosphine stability). Link

Sources

A Technical Guide to Bidentate P,N Ligands Featuring the Di-tert-butylphosphine Moiety: Synthesis, Properties, and Catalytic Applications

Introduction: The Strategic Advantage of P,N Ligands in Modern Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of transition metal complexes.[1] Bidentate ligands, which bind to a metal center through two donor atoms, have proven particularly effective due to the stabilizing effect of chelation. Among these, P,N ligands, containing both a "soft" phosphorus and a "hard" nitrogen donor, offer a unique combination of properties.[2][3] This electronic asymmetry allows for fine-tuning of the metal's coordination sphere, influencing reactivity in ways that symmetrical P,P or N,N ligands cannot.

This guide focuses specifically on a powerful subclass of P,N ligands: those incorporating a di-tert-butylphosphine (P(t-Bu)₂) moiety. The strategic inclusion of this group imparts exceptional steric bulk and potent electron-donating ability, which are critical for overcoming significant activation barriers in challenging catalytic transformations.[4][5] These attributes have made such ligands indispensable tools in palladium-catalyzed cross-coupling reactions, enabling the use of historically unreactive substrates like aryl chlorides and promoting the crucial reductive elimination step.[4][5][6] We will explore the fundamental properties of the di-tert-butylphosphine group, detail the synthesis and characterization of P,N ligands containing it, and provide an in-depth analysis of their application in catalysis, supported by field-proven protocols.

The Di-tert-butylphosphine Moiety: A Steric and Electronic Powerhouse

The efficacy of a phosphine ligand in catalysis is largely dictated by its steric and electronic properties, often quantified by the Tolman cone angle (θ) and Tolman electronic parameter (TEP), respectively. The di-tert-butylphosphine group resides at the extreme end of both scales, making it one of the most influential building blocks in ligand design.

-

Exceptional Steric Bulk: The three-dimensional space occupied by the two tert-butyl groups creates a highly congested environment around the phosphorus atom. This immense steric hindrance is a defining feature that directly influences the geometry and stability of the metal complex.[4] A large cone angle promotes the reductive elimination step—often the rate-limiting step in cross-coupling cycles—by destabilizing the crowded metal center of the product-bound intermediate, thereby accelerating catalyst turnover.[4] Furthermore, this bulk helps stabilize the catalytically active, low-coordinate metal species that are essential for initiating the cycle.[7]

-

Potent Electron-Donating Ability: The alkyl nature of the tert-butyl groups makes the phosphorus atom strongly electron-releasing. This high electron density is donated to the metal center, increasing its nucleophilicity.[5] This electronic enrichment is crucial for facilitating the oxidative addition of less reactive electrophiles, such as aryl chlorides, which have stronger carbon-halogen bonds compared to their bromide and iodide counterparts.[5][6]

These two properties work in concert to create a highly active and robust catalytic system. The strong electron donation primes the metal for oxidative addition, while the steric bulk accelerates the subsequent reductive elimination.

Data Presentation: Comparative Ligand Properties

| Ligand Fragment | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Characteristics |

| P(t-Bu)₂ | >160° (estimated) | ~2056.1 (for P(t-Bu)₃) | Extremely Bulky, Strongly Electron-Donating |

| PCy₂ | ~162° (for PCy₃) | 2056.4 (for PCy₃) | Very Bulky, Strongly Electron-Donating |

| PPh₂ | 145° (for PPh₃) | 2068.9 (for PPh₃) | Moderately Bulky, Less Electron-Donating |

Note: Data for the di-substituted fragments are estimated based on the well-characterized tri-substituted parent phosphines. The TEP value represents the A₁ C-O stretching frequency of the corresponding Ni(CO)₃L complex.

Synthesis and Characterization of P,N Ligands

Mandatory Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of P,N ligands.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of (2-aminophenyl)di-tert-butylphosphine

-

Trustworthiness: This protocol is a self-validating system. All reagents are commercially available, and the reaction progress can be monitored by ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the appearance of the product. The final product's purity is confirmed by standard characterization techniques.

-

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand for the catalyst (e.g., Xantphos, 2.5 mol%).

-

Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equivalents) and the ortho-haloaniline substrate (e.g., 2-bromoaniline, 1.0 equivalent).

-

Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe.

-

Phosphine Addition: Add di-tert-butylphosphine (1.1 equivalents) via syringe. Caution: Di-tert-butylphosphine is air-sensitive and pyrophoric.[9] Handle strictly under an inert atmosphere. The use of its air-stable secondary phosphine oxide followed by a reduction step is a common alternative for easier handling.[10]

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (deactivated with triethylamine to prevent phosphine oxidation) using a hexane/ethyl acetate gradient to afford the desired P,N ligand.[8]

-

Spectroscopic Characterization

Confirmation of the ligand structure is achieved through a combination of spectroscopic methods:

-

³¹P NMR: This is the most diagnostic technique. The product will exhibit a single sharp resonance in a characteristic region for trialkylphosphines, confirming the formation of the C-P bond.

-

¹H and ¹³C NMR: These spectra confirm the overall structure, showing the characteristic resonances for the aromatic backbone and the tert-butyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized ligand, confirming its elemental composition.

Applications in Homogeneous Catalysis

The unique steric and electronic profile of di-tert-butylphosphine-containing P,N ligands makes them exceptionally effective in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling.

The Mechanistic Advantage in Cross-Coupling

The typical palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The P,N ligand exerts a profound influence on the first and last steps.

Mandatory Visualization: Catalytic Cycle

Caption: Influence of P,N ligand properties on a catalytic cycle.

Causality in the Cycle:

-

Oxidative Addition: The high electron density on the phosphorus atom is donated to the Pd(0) center. This makes the metal more nucleophilic and facilitates its insertion into the C-X bond of the electrophile (Ar-X), a step that is particularly challenging for robust C-Cl bonds.[5]

-

Reductive Elimination: After transmetalation, the two organic fragments (R¹ and R²) are bound to the Pd(II) center. The immense steric bulk of the di-tert-butylphosphine groups creates steric repulsion, forcing the R¹ and R² groups into close proximity and promoting the formation of the new C-C bond as they are eliminated from the metal center.[4] This step regenerates the active Pd(0) catalyst.

Key Applications and Performance

These ligands have demonstrated superior performance in several cornerstone reactions of modern organic synthesis.

1. Buchwald-Hartwig Amination: This reaction forms C-N bonds and is fundamental to the synthesis of pharmaceuticals and materials. Ligands with bulky, electron-rich phosphine moieties are highly effective, providing excellent yields for the coupling of aryl bromides and even challenging aryl chlorides with a wide range of amines.[6]

2. Suzuki-Miyaura Coupling: One of the most widely used C-C bond-forming reactions. The use of di-tert-butylphosphine-based ligands allows for the efficient coupling of unreactive aryl chlorides with boronic acids at low catalyst loadings.[5][11]

3. Nickel-Catalyzed Cross-Coupling: While palladium is most common, these ligands are also effective in nickel-catalyzed systems, which offer a more earth-abundant and often cost-effective alternative for coupling aryl chlorides with Grignard reagents (Kumada coupling).[12]

4. Gold-Catalyzed Reactions: The unique hemilabile nature of P,N ligands has been shown to stabilize Au(I) and Au(III) oxidation states, enabling novel oxidant-free Au(I)/Au(III) catalytic cycles for cross-coupling reactions.[8][13]

Data Presentation: Representative Catalytic Performance

| Reaction | Electrophile | Nucleophile | Catalyst System | Conditions | Yield (%) | Reference |

| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / P,N Ligand | NaOt-Bu, Toluene, 100 °C | >95 | |

| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P,N Ligand | K₃PO₄, Toluene/H₂O, 80 °C | 98 | [5] |

| Kumada Coupling | 4-Chlorotoluene | Phenyl-MgBr | NiCl₂(P,N) | THF, Room Temp. | >90 | [12] |

Experimental Protocols: Catalysis

Protocol 2: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination

-

Trustworthiness: This protocol is self-validating. The reaction's success is directly measured by the yield of the desired arylamine product, which can be easily quantified by GC-MS analysis against an internal standard or by isolation and characterization (¹H NMR, ¹³C NMR).

-

Methodology:

-

Inert Atmosphere: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the bidentate P,N ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

-

Reagent Addition: Add the aryl chloride (1.0 equivalent). If the amine is a solid, add it at this stage (1.2 equivalents).

-

Sealing and Degassing: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.

-

Solvent/Nucleophile Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. If the amine is a liquid, add it now (1.2 equivalents).

-

Reaction: Place the vial in a preheated aluminum block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).

-

Analysis and Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze a small aliquot by GC-MS to determine conversion. For isolation, filter the mixture through a short plug of silica gel, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by chromatography or crystallization.

-

Conclusion and Future Outlook

Bidentate P,N ligands containing the di-tert-butylphosphine moiety represent a pinnacle of rational ligand design. The synergistic combination of extreme steric bulk and potent electron-donating ability provides a powerful tool for overcoming the high activation barriers associated with unreactive substrates in cross-coupling reactions. Their demonstrated success in palladium, nickel, and gold catalysis underscores their versatility and importance. Future research will likely focus on incorporating these powerful phosphine fragments into novel chiral backbones for asymmetric catalysis and developing more sustainable catalytic systems that operate in greener solvents or allow for catalyst recycling. The foundational principles outlined in this guide provide researchers with the knowledge to effectively synthesize, characterize, and deploy these exceptional ligands to solve complex challenges in chemical and pharmaceutical development.

References

-

Goforth, A. M., et al. (2018). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters. Available at: [Link]

-

Goforth, A. M., et al. (2018). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. ACS Publications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Advanced Ligands in Modern Catalysis: A Focus on Phosphine Sulfonates. Retrieved from [Link]

-

Li, Z., et al. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

-

Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Novell, J. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Mhlongo, N. N., et al. (2019). Selected works on the applications of P,N-phosphine ligands. ResearchGate. Available at: [Link]

-

Andreychuk, N. R., et al. (2010). Synthesis and X-ray Structure Determination of Highly Active Pd(II), Pd(I), and Pd(0) Complexes of Di(tert-butyl)neopentylphosphine (DTBNpP) in the Arylation of Amines and Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

D'Augustin, M., et al. (2023). Bulky P-stereogenic ligands. A success story in asymmetric catalysis. Dipòsit Digital de Documents de la UAB. Available at: [Link]

-

Procelewska, J., et al. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. The Royal Society of Chemistry. Available at: [Link]

-

Chernega, A. N., et al. (1985). Molecular structure of N,N?-bis(di-tert-butylphosphino)-N-trimethylsilylaminoiminophosphine. R Discovery. Available at: [Link]

-

Ghosh, R., & Sarkar, A. (2010). Bidentate P, N−P Ligand for Nickel-Catalyzed Cross-Coupling of Aryl or Benzyl Chlorides with ArMgX. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. PMC. Available at: [Link]

-

Gladiali, S., & Pinna, L. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Controlled Radical Polymerization. Available at: [Link]

-

Dubbaka, S. R. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace. Available at: [Link]

-

Etschel, P., et al. (2025). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. ResearchGate. Available at: [Link]

-

Tripathi, M. K., et al. (n.d.). Syntheses, characterization, and structural studies of copper(i) complexes containing 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides. Dalton Transactions. Available at: [Link]

-

Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines With Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. PubMed. Available at: [Link]

-

Carlucci, C., et al. (2023). N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study. MDPI. Available at: [Link]

-

Paciello, R. A. (2011). New mixed bidentate phosphine ligands and their application in enantioselective transformations. RWTH Publications. Available at: [Link]

-

Vantourout, J. C., et al. (2025). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Chemical Science. Available at: [Link]

-

Smith, J. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI. Available at: [Link]

-

ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

-

Oftadeh, E., et al. (2021). Structures of tris-(di-n-butylamino)phosphine ligand and Pd complexes... ResearchGate. Available at: [Link]

-

Sadeek, S. A., et al. (2024). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via... Unibas. Available at: [Link]

-

Chelucci, G., et al. (2013). P,N ligands in asymmetric catalysis. Chemical Society Reviews. Available at: [Link]

-

Helm, M. (2000). The Development of Bidentate P,N Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Dragancea, D., et al. (2025). Synthesis, Characterization, Spectroscopic and Photophysical Properties of New [Cu(NCS){(L-N)2 or (L′-NN)}(PPh3)] Complexes (L-N, L′-NN = Aromatic Nitrogen Base). ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2022). [N,N′-Di-tert-butyl-P,P-diphenylphosphinimidic Amidato-κN,κN′]chlorosilicon-κSi-tetracarbonyliron. MDPI. Available at: [Link]

-

Kumar, S., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. Available at: [Link]

Sources

- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 2. P,N ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 185812-86-6: PALLADIUM (I) TRI-TERT-BUTYLPHOSPHINE BRO… [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Di-tert-butylphosphine | 819-19-2 [chemicalbook.com]

- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of the Primary Amine in 2-(Di-tert-butylphosphino)ethylamine: A Comprehensive Guide for Catalysis and Ligand Design

Executive Summary

The rational design of organometallic catalysts relies heavily on the precise tuning of ligand environments. 2-(Di-tert-butylphosphino)ethylamine (often abbreviated as

This whitepaper explores the reactivity profile of this primary amine, focusing on its role in metal-ligand bifunctional catalysis, its utility as a nucleophilic building block for complex pincer ligands, and its application in industrial crosslinking.

Structural Causality: The Dual Nature of the Primary Amine

The reactivity of the primary amine in 2-(Di-tert-butylphosphino)ethylamine is governed by two structural features:

-

The Ethyl Bridge : The two-carbon spacer between the phosphorus and nitrogen atoms perfectly accommodates the formation of a stable, low-strain 5-membered metallacycle upon coordination to transition metals (e.g., Ru, Ir, Fe)[2].

-

Steric Funneling : The extreme steric bulk of the adjacent di-tert-butyl groups forces incoming substrates to interact almost exclusively with the less hindered primary amine face. This steric funneling is what makes the amine highly selective during both derivatization and catalytic cycles.

The "NH Effect" in Metal-Ligand Bifunctional Catalysis

When coordinated to a metal center, the primary amine undergoes a profound electronic shift. The formal positive charge on the metal withdraws electron density from the nitrogen, drastically lowering the

By introducing a strong base (such as KOtBu), the coordinated amine is deprotonated to form a highly nucleophilic amido complex (

Figure 1: Metal-Ligand Bifunctional Catalytic Cycle via the Amido/Amine (NH) Effect.

Ligand Derivatization: Schiff Base Condensation

Beyond direct coordination, the primary amine is highly nucleophilic and readily undergoes condensation with aldehydes to form imines (Schiff bases). This reactivity is heavily exploited to synthesize tridentate P-N-N or P-N-P pincer ligands. For example, condensing 2-(Di-tert-butylphosphino)ethylamine with 2-pyridinecarboxaldehyde yields a hemilabile P-N-N ligand capable of supporting dynamic catalytic resting states[2].

Protocol 1: Self-Validating Synthesis of a P-N-N Pincer Ligand

Objective: Synthesize a P-N-N tridentate ligand via the condensation of 2-(Di-tert-butylphosphino)ethylamine with 2-pyridinecarboxaldehyde.

Causality & Design:

The primary amine acts as a nucleophile attacking the electrophilic carbonyl carbon. Because this is an equilibrium condensation, anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-(Di-tert-butylphosphino)ethylamine (handled as a 10 wt% solution in THF or neat) in anhydrous DCM under an argon atmosphere[1].

-

Addition: Add 1.05 equivalents of 2-pyridinecarboxaldehyde dropwise at 25 °C to prevent exothermic side reactions.

-

Dehydration: Immediately add 3.0 equivalents of anhydrous

to the stirring solution. -

Reaction: Stir the suspension vigorously for 12 hours at room temperature.

-

Isolation: Filter the suspension through an air-free frit to remove the hydrated

. Concentrate the filtrate under reduced pressure to yield the crude imine.

Self-Validation Checkpoint:

Analyze the crude product via

Quantitative Reactivity Data

The primary amine's reactivity spans multiple domains, from organometallic coordination to polymer crosslinking (where it acts as an accelerator for polyacrylates)[4]. The table below summarizes the quantitative parameters of these distinct reactivity pathways.

| Reactivity Pathway | Typical Reagents | Reaction Conditions | Yield / Conversion | Analytical Marker |

| Metal Coordination | Toluene, 110 °C, 12h | >90% | ||

| Imine Condensation | 2-Pyridinecarboxaldehyde | DCM, | 85–95% | |

| Amido Formation | KOtBu (Strong Base) | THF, 25 °C | Quantitative (in situ) | Color shift; Catalytic onset |

| Electrophilic Alkylation | Epoxides / Alkyl Halides | Variable (e.g., EtOH, 60 °C) | 70–85% | MS: Mass shift (+R group) |

Experimental Workflows: Ruthenium Complexation

The synthesis of well-defined precatalysts, such as Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II) (CAS 1092372-91-2), requires precise control over the primary amine's coordination kinetics[5].

Protocol 2: Self-Validating Synthesis of Ru(II) Precatalysts

Objective: Synthesize the bis-ligated Ru(II) complex utilizing the primary amine as a directing

Causality & Design:

The bidentate P-N ligand is introduced to a labile Ru(II) precursor. The strong

Step-by-Step Methodology:

-

Reagent Mixing: In a flame-dried Schlenk flask, combine

(1.0 eq) and 2-(Di-tert-butylphosphino)ethylamine (2.1 eq) in anhydrous toluene. -

Degassing: Perform three freeze-pump-thaw cycles to strictly exclude oxygen, preventing the oxidation of the electron-rich phosphine.

-

Thermal Complexation: Reflux the mixture at 110 °C for 12 hours.

-

Precipitation: Cool the solution to room temperature and reduce the solvent volume by 80% in vacuo. Precipitate the target complex by layering with cold, anhydrous hexane.

-

Isolation: Filter the resulting microcrystalline solid and wash thoroughly with hexane to remove liberated

.

Self-Validation Checkpoint:

The reaction provides a visual validation: the solution transitions from a dark, opaque brown to a vibrant, clear yellow/orange upon successful coordination of the primary amine. Furthermore,

Figure 2: Workflow for synthesizing Ru(II) complexes with self-validating checkpoints.

References

-

Title : Bifunctional Mechanism with Unconventional Intermediates for the Hydrogenation of Ketones Catalyzed by an Iridium(III) Complex Containing an N-Heterocyclic Carbene with a Primary Amine Donor Source : ACS Publications (Organometallics) URL : [Link]

-

Title : Synthesis of Iron P-N-P′ and P-NH-P′ Asymmetric Hydrogenation Catalysts Source : ACS Publications (Organometallics) URL :[Link]

- Title: EP2617788A1 - Crosslinking accelerator system for polyacrylates Source: Google Patents URL

Sources

Methodological & Application

Application Note & Protocol: Coordination of 2-(Di-t-butylphosphino)ethylamine to Ruthenium

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a Ruthenium(II) complex featuring the bidentate P,N ligand, 2-(Di-t-butylphosphino)ethylamine. Ruthenium complexes containing phosphine ligands are a cornerstone of modern catalysis, driving reactions from hydrogenation to metathesis.[1] The incorporation of a hemilabile amino group, as in 2-(Di-t-butylphosphino)ethylamine, creates a robust chelate effect while offering a reactive site for substrate interaction, making these complexes highly effective catalysts for reactions like transfer hydrogenation.[2][3] This protocol details a reliable method starting from the common precursor [RuCl₂(PPh₃)₃], outlines the critical experimental parameters, explains the rationale behind the procedural steps, and describes the standard analytical techniques required for the verification of the final product.

Introduction: The Significance of P,N Ligands in Ruthenium Chemistry

Ruthenium's versatile oxidation states and coordination geometries make it a privileged metal in catalysis.[1][4] Its efficacy is profoundly influenced by the electronic and steric properties of its coordinating ligands. Phosphine ligands, in particular, are exceptional σ-donors and moderate π-acceptors, allowing for fine-tuning of the metal center's reactivity.

The featured ligand, 2-(Di-t-butylphosphino)ethylamine, is a member of the P,N chelating ligand family. These ligands are of significant interest for several reasons:

-

Chelate Stability: The bidentate coordination of both the "hard" nitrogen donor and the "soft" phosphorus donor to the ruthenium center forms a thermodynamically stable five-membered ring. This stability enhances the complex's robustness under catalytic conditions.

-

Hemilability: The Ru-N bond can be more labile than the Ru-P bond. This "hemilabile" character is crucial in many catalytic cycles, where the amine can dissociate to open a coordination site for substrate binding and then re-coordinate to facilitate product release.

-

Electronic Asymmetry: The combination of a strong σ-donating phosphine and a less-donating amine creates an electronically asymmetric environment at the metal center, which can be beneficial for selective catalysis.

This guide provides researchers with a reproducible protocol to synthesize a representative [RuCl₂(P-N)(PPh₃)]-type complex, a valuable precursor for further catalytic studies.

Reaction Mechanism and Workflow

The synthesis involves a ligand substitution reaction. The 2-(Di-t-butylphosphino)ethylamine ligand displaces one triphenylphosphine (PPh₃) ligand and one chloride from the coordination sphere of the starting material, [RuCl₂(PPh₃)₃], to form a stable, octahedral Ru(II) complex. The reaction is typically driven by heating under an inert atmosphere to facilitate ligand exchange.

Conceptual Reaction Scheme

Caption: General coordination of the P,N ligand to a Ruthenium precursor.

Detailed Experimental Protocol

This protocol describes the synthesis of Dichloro[2-(di-t-butylphosphino)ethylamine-P,N]bis(triphenylphosphine)ruthenium(II).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| [RuCl₂(PPh₃)₃] | C₅₄H₄₅Cl₂P₃Ru | 958.83 | 479 mg | 0.50 | Must be pure; store under inert gas. |

| 2-(Di-t-butylphosphino)ethylamine | C₁₀H₂₄NP | 189.28 | 95 mg | 0.50 | Air-sensitive liquid. Handle via syringe. |

| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | Deoxygenated (e.g., by sparging with Ar). |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | For precipitation and washing. |

Essential Equipment:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Schlenk flask (100 mL) with a magnetic stir bar.

-

Reflux condenser.

-

Cannula and syringes for liquid transfers.

-

Glass frit filter assembly.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the Ru-P,N complex.

Step-by-Step Synthesis Procedure

Causality Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the Ru(II) center and the phosphine ligands, which are highly air-sensitive.

-

Preparation: Place Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃], 479 mg, 0.50 mmol) into a 100 mL Schlenk flask containing a magnetic stir bar. Seal the flask and purge thoroughly with argon for 10-15 minutes.

-

Dissolution: Add 25 mL of anhydrous, deoxygenated toluene to the flask via cannula transfer. Stir the mixture to form a reddish-brown suspension.

-

Ligand Addition: Using a syringe, carefully add 2-(Di-t-butylphosphino)ethylamine (95 mg, 0.50 mmol) to the stirring suspension. The bulky di-tert-butyl groups on the phosphine enhance its steric profile, which aids in directing the coordination geometry.

-

Reaction: Attach a reflux condenser to the Schlenk flask (under a positive flow of argon). Heat the reaction mixture to reflux in an oil bath (approx. 110-115°C). The reaction is refluxed to provide the necessary thermal energy to overcome the activation barrier for ligand dissociation and substitution.[5][6] Maintain reflux with stirring for 4 hours. The color of the solution should change, often to a deeper red or brown, indicating complex formation.

-

Cooling and Concentration: After 4 hours, remove the oil bath and allow the flask to cool to room temperature. Once cool, remove the solvent under vacuum until approximately 5 mL remains. This concentration step is crucial for ensuring efficient precipitation in the next stage.

-

Precipitation: While stirring, slowly add 40 mL of anhydrous diethyl ether to the concentrated toluene solution. Diethyl ether is used as an anti-solvent; the target complex is poorly soluble in it, causing it to precipitate out of the solution.[7][8] A solid product should form immediately.

-

Isolation and Drying: Allow the solid to settle for 20 minutes. Isolate the product by filtration through a glass frit under an inert atmosphere. Wash the collected solid with two portions of anhydrous diethyl ether (5 mL each) to remove any unreacted starting materials or soluble byproducts. Dry the resulting solid product under high vacuum for at least 2 hours. The final product should be an air-stable solid.

Characterization of the Coordinated Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex.

| Technique | Purpose | Expected Result / Key Features |

| ³¹P{¹H} NMR (in CDCl₃) | Confirm P-coordination and purity. | A singlet resonance around δ = 29-35 ppm is expected for the coordinated P,N ligand, indicating a successful chelation.[2] The signals for the coordinated PPh₃ ligands will also be present. |

| ¹H NMR (in CDCl₃) | Confirm ligand structure. | Resonances corresponding to the protons of the ethylamine backbone and the bulky t-butyl groups should be visible. Broad peaks for the N-H protons are also expected. |

| FT-IR (KBr pellet) | Identify functional groups. | Look for characteristic N-H stretching vibrations (~3300-3100 cm⁻¹) and Ru-Cl stretches (~300-270 cm⁻¹).[8][9] |

| ESI-MS | Determine molecular weight. | The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or related fragments, confirming the mass of the complex.[2] |

| Elemental Analysis | Verify empirical formula. | The calculated and found percentages for C, H, and N should be in close agreement (typically within ±0.4%).[7] |

Applications in Catalysis

Ruthenium complexes bearing aminophosphine ligands are powerful pre-catalysts for a variety of organic transformations. The synthesized complex, or derivatives thereof, can be explored for activity in:

-

Transfer Hydrogenation: The transfer of hydrogen from a donor molecule (like isopropanol) to a substrate (like a ketone or imine). The Ru-H species, often formed in the presence of a base, is the key catalytic intermediate.[3]

-

Dehydrogenation Reactions: The removal of hydrogen from substrates, such as the acceptorless dehydrogenation of alcohols to form aldehydes or ketones.[1][10]

-

Hydrogenation: The direct addition of H₂ across double or triple bonds.[4]

The presence of the N-H moiety in the ligand can participate in the catalytic cycle through metal-ligand cooperation, further enhancing catalytic efficiency.

Safety Precautions

-

Ruthenium Compounds: While generally less toxic than other heavy metals, ruthenium compounds should be handled with care. Avoid inhalation of dust and skin contact.

-

Phosphine Ligands: Organophosphines are often toxic, air-sensitive, and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood or glovebox.

-

Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using an oil bath and that no ignition sources are nearby. Work in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

- Synthesis of ruthenium complexes and their catalytic applications: A review. (2022). Arabian Journal of Chemistry.

- Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. PMC.

- Structural and biomedical investigations of novel ruthenium schiff base complexes. (2023). Scientific Reports.

- Ruthenium Catalysts. Sigma-Aldrich.

- Coordination chemistry of the multi-funtionalized 3-(diphenylphosphino)-1-propylamine ligand with ruthenium(II). (2023). ResearchGate.

- Synthesis and characterization of Ru(II)-halide complexes with the tripodal PN3 ligand tris(8-quinolinyl)phosphite. (2024). Inorganica Chimica Acta.

- 8 Uses of Ruthenium Catalyst. (2025). Honrel.

- Synthesis and catalytic applications of ruthenium(II)-phosphino-oxime complexes. (2022). ResearchGate.

- Synthesis and reactivity of ruthenium amide-phosphine complexes. (2003). Organometallics.

- Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. (2018). Dalton Transactions.

- Ruthenium complexes featuring cooperative phosphine–pyridine–iminophosphorane (PNN) ligands: synthesis, reactivity and catalytic activity. (2017). Dalton Transactions.

- Dinuclear ruthenium and iron complexes containing palladium and platinum with tri-tert-butylphosphine ligands: synthesis, structures, and bonding. (2004). Inorganic Chemistry.

- Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. (2018). PMC.

- Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. (2012). Dalton Transactions.

- Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. (2020). Dalton Transactions.

- Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2023). MDPI.

- Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. (2022). Egyptian Journal of Chemistry.

- Synthesis and reactivity of ruthenium(II) complexes containing hemilabile phosphine–thiopheneligands. (2018). ResearchGate.

- Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (2019). Dalton Transactions.

Sources

- 1. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium complexes featuring cooperative phosphine–pyridine–iminophosphorane (PNN) ligands: synthesis, reactivity and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation and Catalytic Application of Iron Complexes with 2-(Di-tert-butylphosphino)ethylamine Precursors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Introduction & Mechanistic Insights

The transition from precious metal catalysts (Ru, Rh, Ir, Pd) to Earth-abundant base metals like Iron (Fe) is a critical objective in sustainable chemical synthesis and pharmaceutical manufacturing. Among the most effective ligand scaffolds for enabling iron-catalyzed hydrogenation and dehydrogenation are bidentate aminophosphines, specifically 2-(Di-tert-butylphosphino)ethylamine (often abbreviated as

The design of the

-

Steric and Electronic Control (The Phosphine): The di-tert-butyl group provides immense steric bulk. This prevents the formation of thermodynamically stable but catalytically inactive bis-ligated complexes (i.e.,

), enforcing a low-coordinate active site. Furthermore, the strong -

Metal-Ligand Cooperation (The Amine): The primary amine (

) acts as a non-innocent ligand. Upon treatment with a strong base, it deprotonates to form an amido species. This enables a Noyori-type outer-sphere mechanism where the ligand acts as a "proton shuttle." The concerted transfer of a proton from the amine and a hydride from the iron to a polar double bond (e.g.,

Caption: Metal-Ligand Cooperation (MLC) cycle via the proton-shuttle mechanism.

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes visual and spectroscopic checkpoints to ensure the synthesis is proceeding correctly.

Protocol A: Stabilization of 2-(Di-tert-butylphosphino)ethylamine

Free

Step-by-Step Methodology:

-

Under an inert atmosphere (N2/Ar), dissolve 0.50 g (2.64 mmol) of free 2-(Di-tert-butylphosphino)ethylamine in 10 mL of anhydrous dichloromethane (

). -

Dropwise, add an aqueous solution of

(0.34 mL, 48 wt%) via a gas-tight syringe while stirring vigorously. -

Checkpoint (Visual): The reaction is mildly exothermic. Stir for 30 minutes at ambient temperature.

-

Separate the organic layer, dry over anhydrous

, and evaporate the solvent under reduced pressure to yield a white solid. -

Recrystallize by dissolving the solid in a minimal amount of

(2 mL) and precipitating with hexanes. Filter and dry in vacuo. -

Checkpoint (Spectroscopic Validation):

NMR (300 MHz,

Protocol B: Synthesis of the Pre-Catalyst

Step-by-Step Methodology:

-

In a glovebox, charge a Schlenk flask with

(1.0 equiv) and the -

Add anhydrous THF (10 mL/mmol) and stir at room temperature for 12 hours.

-

Checkpoint (Visual): The solution will transition from pale yellow to a deep brown/red color, indicating the displacement of CO ligands and coordination of the PN ligand.

-

Concentrate the solution to 20% volume and precipitate the complex using cold pentane.

-

Isolate the solid via vacuum filtration and wash twice with cold pentane to yield the pre-catalyst.

Protocol C: In-Situ Activation and Ester Hydrogenation

This protocol utilizes the pre-catalyst for the hydrogenation of esters to alcohols, a critical transformation in pharmaceutical scale-up 1[1].

Step-by-Step Methodology:

-

In a high-pressure Parr reactor inside a glovebox, combine the ester substrate (10 mmol), the iron pre-catalyst (0.05 mmol, 0.5 mol%), and

(0.10 mmol, 1.0 mol%) in 5 mL of anhydrous ethanol. -

Causality of Base: The strong base (

) serves a dual purpose: it neutralizes the HBr generated during the formation of the iron-hydride and deprotonates the amine to form the active amido-iron species. -

Seal the reactor, bring it out of the glovebox, and purge the lines with

gas three times. -

Pressurize the reactor to 50 bar

and heat to 80 °C for 16 hours with vigorous stirring (1000 rpm). -

Cool the reactor to room temperature, carefully vent the

gas, and analyze the crude mixture via GC-FID or

Caption: Workflow for the preparation and in-situ activation of Iron-PN catalysts.

Data Presentation: Optimization & Performance

The efficiency of the Iron-PN system is highly dependent on the activation base and temperature. The following tables summarize quantitative optimization data for the hydrogenation of methyl benzoate to benzyl alcohol, highlighting the necessity of the base for the proton-shuttle mechanism 4[4].

Table 1: Comparative Catalytic Performance in Ester Hydrogenation

| Catalyst System | Loading (mol%) | Base (Equiv to Cat) | Temp (°C) | Pressure ( | Yield (%) |

| 0.5 | KOtBu (2.0) | 80 | 50 | > 95 | |

| 0.5 | None (0.0) | 80 | 50 | < 5 | |

| 0.5 | KOtBu (2.0) | 80 | 50 | > 98 |

Insight: The near-zero yield in the absence of a base definitively proves that the deprotonation of the

Table 2: Optimization of Reaction Parameters (Iron-PN System)

| Entry | Base Type | Base Equivalents | Solvent | Time (h) | Conversion (%) |

| 1 | KOtBu | 1.0 | THF | 16 | 45 |

| 2 | KOtBu | 2.0 | THF | 16 | 88 |

| 3 | KOtBu | 2.0 | Ethanol | 16 | > 95 |

| 4 | 2.0 | Ethanol | 16 | 12 |

Insight: Protic solvents like ethanol significantly enhance the reaction rate by stabilizing the polar transition states during the concerted proton/hydride transfer, whereas weaker bases like triethylamine are insufficient to fully generate the active amido-iron species.

References

- Method for preparing a metal catalyst (WO2010043027A1).

-

The Role of Proton Shuttles in the Reversible Activation of Hydrogen via Metal–Ligand Cooperation . Journal of the American Chemical Society.[Link]

-

Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates . ACS Catalysis.[Link]

Sources

Application Note: Synthesis, Causality, and Handling of Schiff Base Pincer Ligands Derived from 2-(Di-t-butylphosphino)ethylamine

Scientific Rationale & Design Principles

The rational design of transition metal catalysts relies heavily on the precise engineering of their ligand frameworks. 2-(Di-t-butylphosphino)ethylamine is a privileged, highly reactive synthon used to construct tridentate PNN and PNP pincer ligands. The structural causality of this molecule is twofold:

-

Steric Bulk & Electron Richness: The di-tert-butylphosphine (

) moiety provides immense steric shielding and strong -

Hemilabile/Redox-Active Linkage: The primary ethylamine arm allows for facile Schiff base condensation with various aldehydes (such as 2-pyridinecarboxaldehyde). The resulting imine (

) bond acts as a redox-non-innocent or hemilabile coordination site, enabling metal-ligand cooperative (MLC) substrate activation.

Complexes bearing these specific PNN architectures have revolutionized the field of sustainable chemistry, proving highly effective in the catalytic amination of biomass-derived oxygenates and the dehydrogenation of alcohols 1.

Mechanistic Insights & Causality in Reaction Design

The synthesis of the PNN ligand via Schiff base condensation proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Subsequent dehydration yields the target imine.

The Causality of Avoiding Acid Catalysis:

While traditional Schiff base syntheses frequently employ Brønsted or Lewis acid catalysts to activate the carbonyl group, this protocol strictly avoids acid additives . Recent mechanistic studies have demonstrated that acid catalysis can radically alter the reaction trajectory of amine-aldehyde condensations, driving the equilibrium toward unintended bis- or tris-methane derivatives rather than the target Schiff base 2. Furthermore, the highly Lewis-basic

Instead of kinetic acceleration via acid, we drive the thermodynamic equilibrium (Le Chatelier’s principle) using a strictly neutral dehydrating agent (anhydrous

Fig 1: Workflow and causality in the synthesis of the PNN Schiff base ligand.

Experimental Protocol: A Self-Validating System

Due to the extreme sensitivity of the

Materials Required:

-

2-(Di-t-butylphosphino)ethylamine: 5.0 mmol (0.946 g)

-

2-Pyridinecarboxaldehyde: 5.25 mmol (0.562 g) – Causality: A 5% stoichiometric excess ensures the complete consumption of the highly valuable aminophosphine.

-

Anhydrous Magnesium Sulfate (

): ~2.0 g -

Anhydrous, Degassed Dichloromethane (DCM): 25 mL – Causality: Aprotic DCM prevents hydrogen-bonding stabilization of the hemiaminal, accelerating dehydration.

Step-by-Step Methodology:

-

Inert Preparation: Inside a nitrogen-filled glovebox, weigh the 2-(di-t-butylphosphino)ethylamine and anhydrous

into a 100 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and transfer it to a Schlenk line (Argon). -

Solvent Addition: Inject 25 mL of anhydrous, degassed DCM into the Schlenk flask via a gas-tight syringe. Stir to suspend the

. -

Electrophile Addition: Slowly inject the 2-pyridinecarboxaldehyde dropwise over 5 minutes at room temperature.

-

Maturation: Allow the reaction mixture to stir vigorously at room temperature for 12 to 16 hours. The

acts as a thermodynamic sink, sequestering the generated water and driving the condensation to completion. -

Filtration: Under a positive flow of Argon, filter the suspension through a Schlenk frit packed with dried Celite into a secondary Schlenk flask. This removes the hydrated

salts. Wash the frit with an additional 10 mL of degassed DCM. -

Concentration: Remove the DCM under reduced pressure (high vacuum) to yield the crude PNN ligand as a viscous, pale-yellow oil.

-

Self-Validation Gate (Critical Step): Immediately dissolve a 10 mg aliquot of the crude product in anhydrous

(prepared in the glovebox) and acquire a-

Pass Condition: A single sharp peak at ~26 ppm. Proceed to storage or metalation.

-

Fail Condition: Presence of a peak at ~20 ppm (incomplete reaction) or ~55-65 ppm (oxidation). See Troubleshooting.

-

Quantitative Data & Characterization

The success of the protocol is strictly defined by the quantitative shift in the NMR spectra. The table below summarizes the expected spectroscopic data and yields, serving as the benchmark for protocol validation.

| Compound State | Typical Yield (%) | Diagnostic Indicator | ||

| Free Amine Precursor | ~ 20.0 | N/A | N/A | Unreacted starting material |

| PNN Schiff Base Ligand | ~ 25.5 - 28.0 | ~ 8.3 - 8.5 (s, 1H) | 85 - 95 | Successful condensation |

| Phosphine Oxide (Byproduct) | ~ 55.0 - 65.0 | Variable | < 5 | Atmospheric oxygen leak |

| Bis-methane Byproduct | Variable | N/A | 0 (if neutral) | Acid-catalyzed side reaction |

Troubleshooting & Diagnostics

-

Issue: High concentration of Phosphine Oxide (>5% in

NMR).-

Causality: The

group has scavenged oxygen. -

Correction: Verify the integrity of the Schlenk line vacuum (must be <

mbar). Ensure the DCM was thoroughly degassed via at least three freeze-pump-thaw cycles.

-

-

Issue: Unreacted Aminophosphine remaining after 16 hours.

-

Causality: The thermodynamic equilibrium was not sufficiently driven forward, likely due to saturated or inactive

. -

Correction: Ensure the

is strictly anhydrous (freshly activated in a vacuum oven at 200 °C). Alternatively, activated 3Å molecular sieves can be substituted.

-

References

- Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates.

- Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands.The Journal of Organic Chemistry.

Sources

Application Note: Dehydrogenative Coupling Catalysis Using 2-(Di-t-butylphosphino)ethylamine Ligands

Executive Summary

The transition toward sustainable, atom-economical chemical synthesis has elevated the importance of Acceptorless Dehydrogenative Coupling (ADC). At the forefront of this movement are ruthenium complexes bearing the 2-(di-tert-butylphosphino)ethylamine ligand (commonly referred to as

Mechanistic Foundations: The Power of Metal-Ligand Cooperation (MLC)

The exceptional catalytic activity of

Causality Behind Ligand Design

-

Steric Shielding (

Bu groups): The bulky tert-butyl groups on the phosphorus atom enforce a rigid coordination sphere. This prevents the formation of inactive, dimeric ruthenium species and accelerates the reductive elimination of hydrogen gas. -

Proton Shuttle (Ethylamine arm): The primary amine (-NH₂) undergoes reversible deprotonation in the presence of a base (e.g., KOtBu) to form a highly reactive 16-electron Ru-amido intermediate. This species activates substrate O-H or N-H bonds via an outer-sphere mechanism, bypassing the high-energy barrier of direct oxidative addition to the metal center[1].

Metal-Ligand Cooperation (MLC) cycle for dehydrogenative catalysis.

Application I: Acceptorless Dehydrogenative Coupling (ADC) to Amides

Amide bond formation is arguably the most critical reaction in pharmaceutical synthesis. Traditional methods rely on stoichiometric coupling reagents that generate massive chemical waste. Using

Reaction Dynamics

The reaction is thermodynamically driven by the continuous removal of H₂ gas. If conducted in a closed system, the reaction reaches an equilibrium and stalls. Therefore, an open-reflux system under an inert gas sweep is mandatory. demonstrate that these catalysts achieve remarkable turnover frequencies when the reaction environment is properly engineered[2].

Table 1: Quantitative Performance of Ru-

| Substrate 1 (Alcohol) | Substrate 2 (Amine) | Catalyst Loading | Temp / Time | Yield (%) |

| Benzyl alcohol | Benzylamine | 0.5 mol% | 110 °C / 12 h | >95% |

| 1-Hexanol | Aniline | 1.0 mol% | 130 °C / 24 h | 88% |

| Ethanol | Ethylenediamine | 2.0 mol% | 155 °C / 12 h | 82% |

Application II: Formic Acid Dehydrogenation (FAD)

Formic acid is a highly promising liquid organic hydrogen carrier (LOHC). The

Table 2: Formic Acid Dehydrogenation (FAD) Performance Metrics

| Catalyst System | Additive | Temp (°C) | TOF (h⁻¹) | TON |

| Ru- | None (Base-Free) | 50 | 2,380 | 95,000 |

| Ru- | Et₃N (Stoichiometric) | 90 | 7,333 | 1,100,000 |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol for ADC amide synthesis is designed as a self-validating system . It incorporates internal standards and visual checkpoints to prevent false positives and ensure data reliability.

Self-validating workflow for acceptorless dehydrogenative coupling.

Protocol: Synthesis of N-Benzylbenzamide via ADC

Reagents Required:

-

Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II) (0.5 mol%)

-

Potassium tert-butoxide (KOtBu) (1.2 mol%)

-

Benzyl alcohol (1.0 mmol)

-

Benzylamine (1.1 mmol)

-

Mesitylene (0.5 mmol, Internal Standard)

-

Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

-

Catalyst Activation (Glovebox): Inside an N₂-filled glovebox, weigh the Ru-

Bu-PN precatalyst and KOtBu into an oven-dried Schlenk tube equipped with a magnetic stir bar.-

Causality: KOtBu is strictly required to neutralize the inner-sphere chloride ligands and deprotonate the ethylamine arm, generating the active 16-electron Ru-amido species. Failure to exclude moisture here will quench the strong base and kill the catalyst.

-

-

Substrate & Standard Addition: Add anhydrous toluene (2.0 mL), followed by benzyl alcohol, benzylamine, and mesitylene. Seal the Schlenk tube.

-

Causality: Mesitylene is chemically inert under these conditions. Adding it at time-zero establishes a locked molar ratio, allowing for precise GC-MS quantification later without the errors associated with isolation losses.

-

-

Open-System Reflux: Transfer the Schlenk tube to a fume hood. Connect it to a Schlenk line, attach a reflux condenser, and top the condenser with a mineral oil bubbler. Open the system to a gentle Argon sweep and heat the oil bath to 110 °C.

-

Causality: The reaction produces H₂. If the system is closed, the buildup of H₂ pressure will force the reverse reaction (hydrogenation of the amide). The bubbler allows H₂ to escape, driving the equilibrium forward via Le Chatelier's principle.

-

-

Validation Checkpoint (In-Process): Observe the mineral oil bubbler. Within 15-30 minutes of reaching 110 °C, steady bubbling must occur (distinct from solvent boiling).

-

Troubleshooting: If bubbling ceases prematurely (< 6 hours), the catalyst has likely deactivated (suspect oxygen ingress) or the substrate has fully converted.

-

-

Quench and Analysis: After 12 hours, cool the reaction to room temperature. Expose the mixture to air to deliberately deactivate the catalyst. Filter through a short pad of silica gel (eluting with ethyl acetate) to remove ruthenium salts. Analyze the filtrate via GC-MS, comparing the product peak area against the mesitylene internal standard to calculate the precise yield.

References

-

Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene. Chemical Science (RSC Publishing), 2025. URL:[Link]

-

Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis, 2023. URL:[Link]

-

Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective. Frontiers in Chemistry, 2021. URL:[Link]

-

Formic Acid Dehydrogenation via an Active Ruthenium Pincer Catalyst Immobilized on Tetra-Coordinated Aluminum Hydride Species Supported on Fibrous Silica Nanospheres. ACS Catalysis, 2022. URL:[Link]

Sources

- 1. Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02090E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing oxidation of 2-(Di-t-butylphosphino)ethylamine during handling

Technical Support Center: Handling & Stability of 2-(Di-t-butylphosphino)ethylamine

Executive Summary

You are likely using 2-(Di-t-butylphosphino)ethylamine (CAS: 55665-85-9 or similar analogues) as a bulky, electron-rich ligand for palladium or nickel-catalyzed cross-couplings (e.g., Buchwald-Hartwig).

The Critical Hazard: This compound combines a primary amine with a bulky alkyl phosphine . It faces a dual threat:

-

Rapid Oxidation: The electron-rich phosphorus atom reacts with atmospheric oxygen to form the phosphine oxide (

). -

Carbamate Formation: The primary amine reacts with atmospheric

to form carbamates.

This guide replaces standard "handle with care" advice with specific, causal troubleshooting protocols.

Module 1: Emergency Triage (Status Check)

Q: "I suspect my ligand has been exposed to air. How do I confirm its purity before committing it to a reaction?"

A: Do not rely on visual inspection alone. While the pure compound is a colorless liquid , the oxidized product is often also colorless. You must use

Protocol: The Self-Validating NMR Check

-

Sampling: Inside a glovebox or under positive

flow, withdraw -

Solvent: Dissolve in anhydrous, degassed

(Benzene--

Note: If using

, ensure it is neutralized (filtered through basic alumina) to prevent acid-catalyzed degradation.

-

-

Analysis: Run a standard proton-decoupled

P NMR.

| Species | Approximate Chemical Shift ( | Signal Characteristics |

| Active Ligand ( | +20 to +40 ppm | Sharp singlet |

| Oxidized Ligand ( | +55 to +75 ppm | Shifted downfield (approx. +30 ppm shift) |

| Protonated Salt ( | varies | Doublet (seen if solvent is acidic) |

Pass/Fail Criteria: If the Oxide peak integrates to

of the total phosphorus signal, purification is required, or the batch should be discarded for sensitive catalytic cycles.

Module 2: Storage & Handling Fundamentals

Q: "I received the compound in a bottle. How do I store it to prevent degradation over months?"

A: This compound is a liquid at room temperature. The primary failure mode is septum fatigue leading to slow oxygen diffusion.

The "Cold & Inert" Protocol:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Causality: Oxidation is a kinetic process. Lowering temperature significantly reduces the rate of reaction with trace oxygen (Arrhenius equation).

-

-

Headspace: Always backfill with Argon rather than Nitrogen if possible.

-

Causality: Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen mixes more readily with intruding air.

-

-

Seal Integrity: Wrap the cap/septum junction with Parafilm or electrical tape. If the septum has been punctured more than 5 times, replace the cap inside a glovebox.

Module 3: Reaction Setup (The Danger Zone)

Q: "I need to transfer this liquid into my reaction vessel. What is the safest method?"

A: Never pour this reagent. Use the Overpressure Syringe Transfer technique. Pouring introduces turbulence that mixes the liquid with headspace air.

Visual Guide: The Overpressure Transfer Logic

Figure 1: Overpressure transfer minimizes vacuum formation, preventing air from being sucked in through the needle seal.[1]

Detailed Protocol:

-

Connect the reagent bottle to a Schlenk line (Argon/Nitrogen) via a needle inlet.

-

Pressurize the bottle slightly (2-3 psi).

-

Insert a purge-flushed syringe through the septum.

-

Do not pull the plunger. Let the internal gas pressure push the liquid into the syringe. This prevents micro-bubbles of air from entering through the plunger seal (a common failure point).

-

Inject directly into the reaction vessel which must already be under inert gas.

Module 4: Solvent Compatibility

Q: "I'm using anhydrous THF from a solvent system. Is that good enough?"